4-nitro-N-(thiophen-2-ylmethyl)benzamide
Description
4-Nitro-N-(thiophen-2-ylmethyl)benzamide is a nitro-substituted benzamide derivative characterized by a benzamide core functionalized with a nitro group at the para position and an N-linked thiophen-2-ylmethyl substituent. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry (e.g., antimicrobial, anti-inflammatory agents) and materials science.
Properties
CAS No. |
546068-26-2 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29g/mol |
IUPAC Name |
4-nitro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H10N2O3S/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15) |
InChI Key |
DZLBAHHMLMPIDL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) :
- 2-Nitro-N-(4-nitrophenyl)benzamide: Crystallizes in the orthorhombic space group P2₁2₁2₁, with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H···O hydrogen bonding stabilizes the structure .
Spectral Characteristics
- IR Spectroscopy: this compound: Expected peaks at ~1680 cm⁻¹ (C=O stretch) and ~1539 cm⁻¹ (NO₂ asymmetric stretch) . 4-Nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e): Shows NO₂ stretches at 1348 and 1539 cm⁻¹, with a C=O peak at 1680 cm⁻¹ . 1,2,4-Triazole derivatives: Absence of C=O peaks (1663–1682 cm⁻¹) confirms tautomeric shifts .
NMR Spectroscopy :
Reactivity and Functionalization
- Nitro Group Reduction: 4-Nitro-N-(6-cyanobenzothiazol-2-yl)benzamide undergoes Pd-C catalyzed hydrogenation to yield amines (79.4% yield) . In contrast, nitro groups in this compound may exhibit altered reduction kinetics due to electron-donating thiophene effects.
- Cyclization Reactions :
- Gold(I)-catalyzed cyclization of 4-nitro-N-(2-(phenylethynyl)phenyl)benzamide yields oxazine derivatives (52% yield) , highlighting the nitro group’s role in directing reactivity.
Preparation Methods
Core Components
The synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide requires two primary precursors:
-
4-Nitrobenzoic acid : Serves as the aromatic backbone. Nitro groups are typically introduced via nitration or sourced pre-functionalized.
-
Thiophen-2-ylmethanamine : Provides the thiophene-containing side chain. This amine is commercially available or synthesized via reduction of thiophene-2-carbonitrile.
Auxiliary Reagents
-
Sulfoxide chloride (SOCl₂) : Converts 4-nitrobenzoic acid to 4-nitrobenzoyl chloride.
-
Pyridine or triethylamine : Acts as a base to neutralize HCl during acylation.
-
Anhydrous solvents : Dichloromethane (DCM) or acetone ensures moisture-free conditions.
Stepwise Synthesis Protocol
Formation of 4-Nitrobenzoyl Chloride
4-Nitrobenzoic acid (10 mmol) is refluxed with excess SOCl₂ (15 mmol) at 80°C for 2 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion. Excess SOCl₂ is removed under reduced pressure to yield 4-nitrobenzoyl chloride as a pale-yellow solid.
Reaction Equation:
Acylation of Thiophen-2-ylmethanamine
Thiophen-2-ylmethanamine (10 mmol) is dissolved in anhydrous DCM (20 mL) with pyridine (12 mmol). 4-Nitrobenzoyl chloride (10 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The mixture is washed with 5% HCl (20 mL) and saturated NaHCO₃ (20 mL), dried over Na₂SO₄, and concentrated. Crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).
Reaction Equation:
Alternative Synthetic Routes
Coupling Agent-Mediated Synthesis
In situ activation of 4-nitrobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates direct amide bond formation with thiophen-2-ylmethanamine. This method avoids acyl chloride handling but requires stringent moisture control.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction time to 30 minutes with comparable yields (72–78%). This approach enhances efficiency but demands specialized equipment.
Reaction Optimization and Challenges
Yield-Influencing Factors
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes acylation efficiency |
| Temperature | 0°C → RT | Prevents side reactions |
| Base | Pyridine | Superior HCl scavenging |
| Stoichiometry | 1:1.2 (acid:amine) | Ensures complete conversion |
Common Side Reactions
-
Over-acylation : Excess acyl chloride leads to N,N-diacylated byproducts. Mitigated by slow reagent addition.
-
Hydrolysis : Moisture degrades acyl chloride. Anhydrous conditions are critical.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >98% purity. Retention time: 6.7 minutes (C18 column, acetonitrile/water 70:30).
Industrial-Scale Considerations
Process Intensification
Continuous flow reactors enable kilogram-scale production with 85% yield. Key advantages include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-nitro-N-(thiophen-2-ylmethyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 4-nitrobenzoyl chloride and thiophen-2-ylmethylamine. Key parameters include solvent choice (e.g., acetone or dichloromethane), temperature control (20–60°C), and reaction time (4–12 hours). Optimization involves iterative adjustments to these variables, monitored by thin-layer chromatography (TLC) . Purification is achieved via recrystallization or column chromatography. Yield improvements (>70%) are often realized by using coupling agents like carbodiimides under inert atmospheres .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- ¹H/¹³C NMR : To verify amide bond formation (δ ~7.5–8.5 ppm for aromatic protons) and thiophene integration (δ ~6.5–7.2 ppm) .
- IR Spectroscopy : Detection of nitro group stretching (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Reproducibility is ensured through triplicate runs and comparison with literature data .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Use statistical validation (e.g., ANOVA with Duncan’s test) to assess variability across replicates (n=6 recommended). Report mean ± SD for yields and purity . For example, a study achieved 72.3% ± 2.1 yield under optimized conditions . Standardize solvent batches and calibrate equipment (e.g., NMR spectrometers) to minimize instrumental drift .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and purity?
- Methodological Answer : Employ design-of-experiments (DoE) frameworks, such as response surface methodology, to evaluate interactions between variables (temperature, solvent polarity, catalyst loading). For instance, a central composite design revealed that dichloromethane at 40°C with 1.2 equiv. of amine maximizes yield (85%) . Advanced purification techniques (e.g., continuous flow reactors) reduce side-product formation .
Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts?
- Methodological Answer : Cross-validate with complementary techniques:
- X-ray crystallography : Resolve ambiguous NMR assignments (e.g., positional isomerism) .
- HPLC-MS : Identify low-abundance byproducts (e.g., nitro-reduction derivatives) .
- Theoretical calculations : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra . Contradictions may arise from solvent effects or tautomerism, requiring rigorous solvent standardization .
Q. What mechanistic insights underpin the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the benzamide ring for nucleophilic attack. Kinetic studies (e.g., Eyring plots) reveal that thiophene’s electron-rich moiety stabilizes transition states via resonance. Isotopic labeling (e.g., ¹⁵N) and DFT simulations can map reaction pathways . For example, a study linked rate acceleration in polar aprotic solvents to enhanced charge separation .
Applications in Academic Research
Q. How is this compound utilized as a biochemical probe or enzyme inhibitor?
- Methodological Answer : The thiophene and nitro groups enable interactions with biological targets (e.g., kinases or proteases). In biochemical assays:
- Dose-response curves : Determine IC₅₀ values (e.g., 12.5 µM against a target enzyme) .
- Fluorescence quenching : Monitor binding events using intrinsic fluorophores .
- Molecular docking : Validate binding poses with AutoDock Vina or similar tools .
Q. What role does this compound play in material science research?
- Methodological Answer : Its planar aromatic structure and nitro group facilitate applications in:
- Photovoltaic cells : As an electron-deficient component in donor-acceptor polymers (e.g., PCE ~8.2% in bulk heterojunction devices) .
- Thermally stable coatings : Cross-linking via nitro-to-amine reduction enhances thermal degradation resistance (>300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
